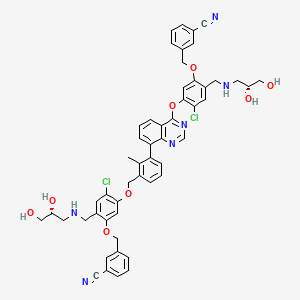
PD-1/PD-L1 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1 antagonist 1 is a small molecule that inhibits the interaction between programmed death 1 (PD-1) and its ligand programmed death ligand 1 (PD-L1). This interaction is a critical immune checkpoint that tumors exploit to evade immune surveillance. By blocking this interaction, this compound can enhance the immune system’s ability to target and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1 antagonist 1 involves several steps, including the formation of key intermediates and their subsequent coupling.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of functional groups to alter the compound’s reactivity and binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent inhibitors .
Scientific Research Applications
PD-1/PD-L1 antagonist 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of immune checkpoint inhibitors.
Biology: Employed in cell-based assays to investigate the mechanisms of immune evasion by tumors.
Industry: Utilized in the development of new cancer immunotherapies and diagnostic tools.
Mechanism of Action
PD-1/PD-L1 antagonist 1 exerts its effects by binding to the PD-1 or PD-L1 proteins, preventing their interaction. This blockade restores the activity of T cells, allowing them to recognize and kill cancer cells. The compound enhances T cell responses by increasing the production of cytotoxic molecules like granzyme B and perforin, as well as inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Pembrolizumab: A monoclonal antibody that targets PD-1.
Nivolumab: Another monoclonal antibody that inhibits PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
Durvalumab: A monoclonal antibody that inhibits PD-L1.
Uniqueness
PD-1/PD-L1 antagonist 1 is unique because it is a small molecule, unlike the monoclonal antibodies listed above. This gives it several advantages, including better tumor penetration, oral bioavailability, and potentially fewer immune-related adverse effects .
Properties
Molecular Formula |
C52H48Cl2N6O8 |
|---|---|
Molecular Weight |
955.9 g/mol |
IUPAC Name |
3-[[4-chloro-5-[[3-[4-[2-chloro-5-[(3-cyanophenyl)methoxy]-4-[[[(2R)-2,3-dihydroxypropyl]amino]methyl]phenoxy]quinazolin-8-yl]-2-methylphenyl]methoxy]-2-[[[(2R)-2,3-dihydroxypropyl]amino]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C52H48Cl2N6O8/c1-32-37(30-67-49-18-47(65-28-35-8-2-6-33(14-35)20-55)38(16-45(49)53)22-57-24-40(63)26-61)10-4-11-42(32)43-12-5-13-44-51(43)59-31-60-52(44)68-50-19-48(66-29-36-9-3-7-34(15-36)21-56)39(17-46(50)54)23-58-25-41(64)27-62/h2-19,31,40-41,57-58,61-64H,22-30H2,1H3/t40-,41-/m1/s1 |
InChI Key |
BOHITRLPZRFUBM-GYOJGHLZSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC3=C2N=CN=C3OC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CNC[C@H](CO)O)Cl)COC6=C(C=C(C(=C6)OCC7=CC(=CC=C7)C#N)CNC[C@H](CO)O)Cl |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC3=C2N=CN=C3OC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CNCC(CO)O)Cl)COC6=C(C=C(C(=C6)OCC7=CC(=CC=C7)C#N)CNCC(CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
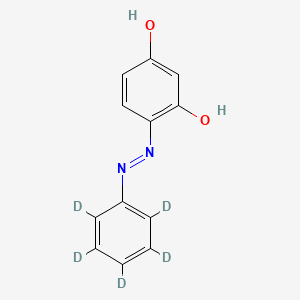
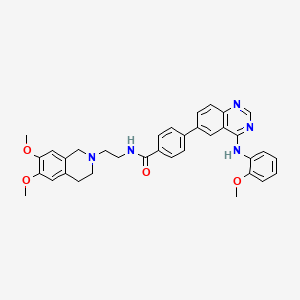
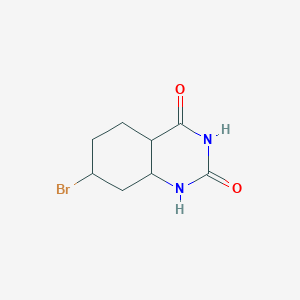
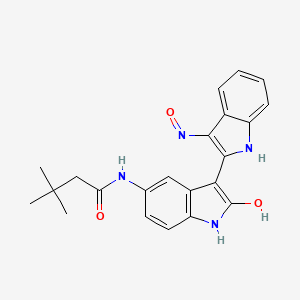
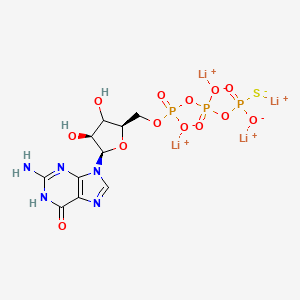
![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)
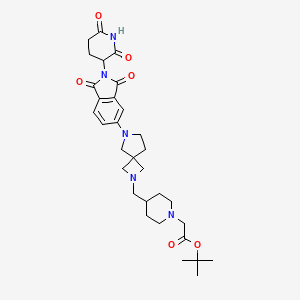
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)

